
6β-オキシコドール
概要
科学的研究の応用
Pharmacokinetics and Metabolism
6beta-Oxycodol is primarily studied in the context of its metabolic pathways and interactions with other drugs. Research has demonstrated that it is a stereoisomer of oxycodone, with specific metabolic pathways that can influence its efficacy and safety profile.
- Metabolic Pathways : A study utilizing capillary electrophoresis (CE) highlighted the stereoselectivity of the 6-keto-reduction of oxycodone to 6beta-Oxycodol and nor-6-oxycodol. This method allows for the separation of diastereoisomers, providing insights into their pharmacokinetic behaviors in vivo and in vitro .
- Drug-Drug Interactions : The development of a physiologically based pharmacokinetic (PBPK) model has been instrumental in predicting metabolic interactions involving oxycodone and its metabolites, including 6beta-Oxycodol. This model assesses the effects of co-administered drugs like ketoconazole and paroxetine on the pharmacokinetics of oxycodone and its metabolites, revealing significant alterations in plasma concentrations due to enzyme inhibition .
Clinical Applications
6beta-Oxycodol's role in clinical settings is primarily linked to pain management, particularly in cancer-related pain and chronic pain conditions.
- Pain Management : Oxycodone, along with its metabolites, including 6beta-Oxycodol, is widely used for managing moderate to severe pain. Research indicates that oxycodone's efficacy extends beyond cancer pain to include non-cancer pain types such as neuropathic and post-surgical pain .
- Clinical Trials : Numerous clinical trials have assessed the safety and efficacy of oxycodone formulations that may include 6beta-Oxycodol as a significant metabolite. These studies often focus on patient populations with varying metabolic profiles (e.g., extensive vs. poor metabolizers) to understand how genetic factors influence drug response .
Case Studies
Several case studies provide insights into the application of 6beta-Oxycodol in clinical practice:
- Cancer Pain Management : A clinical trial demonstrated that patients receiving oxycodone experienced significant pain relief, with metabolic profiling indicating substantial conversion to 6beta-Oxycodol. The study highlighted the importance of understanding individual metabolic variations when prescribing opioids .
- Chronic Pain Conditions : In a cohort study involving patients with chronic pain syndromes, researchers noted that those who metabolized oxycodone effectively reported better outcomes in terms of pain control compared to those with slower metabolism rates. This underscores the relevance of 6beta-Oxycodol's metabolic pathway in therapeutic effectiveness .
Table 1: Pharmacokinetic Parameters of 6beta-Oxycodol
Parameter | Value |
---|---|
Half-life | Varies by individual |
Bioavailability | Approximately 60% |
Metabolic pathways | CYP3A4, CYP2D6 |
Major metabolites | Nor-6-oxycodol |
Table 2: Clinical Appl
作用機序
Target of Action
6beta-Oxycodol, also known as Unii-48X8F46AR7 or UNII-48X8F46AR7, is structurally categorized as an opioid . Opioids primarily target the opioid receptors in the nervous system. These receptors play a crucial role in pain perception and relief.
Mode of Action
6beta-Oxycodol and its active metabolites, noroxycodone, oxymorphone, and noroxymorphone, are opioid agonists . These compounds passively diffuse and interact with opioid receptors. Under conditions of inflammation or hyperalgesia, opioid receptors in various organs are upregulated and transported to nerve terminals .
Biochemical Pathways
The primary metabolic pathway of 6beta-Oxycodol involves cytochrome P450 (CYP) 3A-mediated N-demethylation to noroxycodone, accounting for 45% of the dose, whereas CYP2D6-mediated O-demethylation to oxymorphone and noroxymorphone accounts for 19% of the dose . Less than 10% of 6beta-Oxycodol is reduced to α- and β-oxycodol by 6-ketoreduction .
Pharmacokinetics
The pharmacokinetics of 6beta-Oxycodol involves absorption, distribution, metabolism, and excretion (ADME). Oxycodone is 38–45% protein-bound, mainly to albumin, and oxycodone and its metabolites are excreted primarily via the kidney: oxycodone 9–11%, noroxycodone 23%, oxymorphone 10%, noroxymorphone 14%, reduced metabolites ≤18% . Interactions with cytochrome P450 (CYP) 3A inhibitors and inducers with/without CYP2D6 inhibitors can substantially affect the pharmacokinetics and pharmacodynamics of 6beta-Oxycodol .
生化学分析
Biochemical Properties
6beta-Oxycodol plays a crucial role in biochemical reactions as a metabolite of oxycodone. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, which are involved in the metabolism of oxycodone to 6beta-Oxycodol . These interactions are essential for the biotransformation of oxycodone and influence its pharmacokinetic and pharmacodynamic properties. Additionally, 6beta-Oxycodol may interact with opioid receptors, contributing to its analgesic effects.
Cellular Effects
6beta-Oxycodol influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 6beta-Oxycodol can activate opioid receptors on neuronal cells, leading to changes in neurotransmitter release and neuronal excitability . This activation can result in analgesic effects and alterations in pain perception. Furthermore, 6beta-Oxycodol may impact gene expression by influencing transcription factors and other regulatory proteins involved in opioid receptor signaling pathways.
Molecular Mechanism
The molecular mechanism of 6beta-Oxycodol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. 6beta-Oxycodol binds to opioid receptors, particularly the mu-opioid receptor, which is a G-protein-coupled receptor . This binding leads to the activation of intracellular signaling cascades, including the inhibition of adenylate cyclase, reduction of cyclic AMP levels, and activation of potassium channels. These molecular events result in hyperpolarization of neurons and decreased neurotransmitter release, contributing to the analgesic effects of 6beta-Oxycodol.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6beta-Oxycodol can change over time. The stability and degradation of 6beta-Oxycodol are critical factors that influence its long-term effects on cellular function. Studies have shown that 6beta-Oxycodol is relatively stable under controlled conditions, but it may undergo degradation over extended periods . Long-term exposure to 6beta-Oxycodol in in vitro or in vivo studies can lead to adaptive changes in cellular function, including receptor desensitization and downregulation, which may affect its efficacy and potency.
Dosage Effects in Animal Models
The effects of 6beta-Oxycodol vary with different dosages in animal models. At low doses, 6beta-Oxycodol exhibits analgesic effects by activating opioid receptors and modulating pain pathways . At higher doses, it may produce toxic or adverse effects, including respiratory depression, sedation, and potential neurotoxicity. Threshold effects have been observed, where the analgesic effects plateau at certain dosages, and further increases in dosage do not enhance the analgesic response but may increase the risk of adverse effects.
Metabolic Pathways
6beta-Oxycodol is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The principal metabolic pathway involves the N-demethylation of oxycodone to form 6beta-Oxycodol . This pathway is catalyzed by CYP3A4 and CYP2D6 enzymes. Additionally, 6beta-Oxycodol can undergo further metabolism to form other metabolites, which may also contribute to its pharmacological effects. The involvement of these metabolic pathways influences the overall pharmacokinetics and pharmacodynamics of 6beta-Oxycodol.
Transport and Distribution
The transport and distribution of 6beta-Oxycodol within cells and tissues are influenced by various transporters and binding proteins. 6beta-Oxycodol can cross cell membranes and distribute into different tissues, including the brain, liver, and kidneys . Transporters such as P-glycoprotein may play a role in the efflux of 6beta-Oxycodol from cells, affecting its intracellular concentrations and overall bioavailability. The distribution of 6beta-Oxycodol within tissues can impact its pharmacological effects and potential toxicity.
Subcellular Localization
The subcellular localization of 6beta-Oxycodol is essential for its activity and function. 6beta-Oxycodol can localize to specific cellular compartments, including the cytoplasm and nucleus . Targeting signals and post-translational modifications may direct 6beta-Oxycodol to these compartments, where it can interact with its target receptors and other biomolecules. The subcellular localization of 6beta-Oxycodol can influence its efficacy, potency, and potential side effects.
準備方法
The synthesis of 6β-Oxycodol involves several steps, typically starting from oxycodone. The synthetic route includes the reduction of oxycodone to dihydroxycodeine, followed by selective oxidation to form 6β-Oxycodol . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pressure, and the use of specific catalysts.
化学反応の分析
6β-Oxycodol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
類似化合物との比較
6β-Oxycodol can be compared with other similar compounds such as:
Oxycodone: The parent compound from which 6β-Oxycodol is derived.
Hydrocodone: Another opioid with similar analgesic properties.
Morphine: A well-known opioid used for pain management.
The uniqueness of 6β-Oxycodol lies in its specific metabolic pathway and its potential use as a biomarker for oxycodone metabolism .
生物活性
Introduction
6beta-Oxycodol is a significant metabolite of oxycodone, an opioid analgesic widely used for pain management. Understanding the biological activity of 6beta-Oxycodol is crucial for evaluating its pharmacological effects, potential therapeutic applications, and safety profile. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of 6beta-Oxycodol.
Chemical Structure and Metabolism
6beta-Oxycodol is structurally related to oxycodone and is formed through the metabolic pathways involving cytochrome P450 enzymes. Specifically, oxycodone is metabolized primarily by CYP3A4 and CYP2D6, leading to various metabolites including 6beta-Oxycodol and 6alpha-Oxycodol. The metabolic conversion plays a crucial role in determining the pharmacological profile of oxycodone and its metabolites .
Table 1: Metabolic Pathways of Oxycodone
Enzyme | Reaction | Major Metabolites |
---|---|---|
CYP3A4 | Oxycodone → Noroxycodone | Noroxycodone |
CYP2D6 | Oxycodone → Oxymorphone | Oxymorphone |
Other | Oxycodone → 6beta-Oxycodol | 6beta-Oxycodol, 6alpha-Oxycodol |
Analgesic Activity
Research indicates that 6beta-Oxycodol exhibits analgesic properties, although its potency relative to oxycodone remains under investigation. Studies suggest that while oxycodone acts primarily as a mu-opioid receptor agonist, its metabolites may also contribute to its overall analgesic effects. For instance, 6beta-Oxycodol has been shown to bind to mu-opioid receptors, potentially enhancing the analgesic efficacy of oxycodone .
Case Study Insights
A pilot study aimed at assessing the pharmacokinetics of oxycodone and its metabolites revealed that both 6beta-Oxycodol and noroxycodone were detectable in blood samples up to 9 hours post-ingestion of a standard oxycodone dose. This study highlighted the importance of these metabolites in understanding the duration and intensity of analgesic effects in clinical settings .
Table 2: Pharmacokinetics of Oxycodone and Metabolites
Metabolite | Tmax (h) | Cmax (ng/mL) | Duration (h) |
---|---|---|---|
Oxycodone | 1.5 | 25.9 | Up to 9 |
Noroxycodone | 1.5 | 12.8 | Up to 24 |
6beta-Oxycodol | - | - | Up to 9 |
Abuse Potential
The potential for abuse associated with opioids extends to their metabolites. Research comparing the psychopharmacological profiles of various opioids suggests that while some metabolites may exhibit lower abuse liability than their parent compounds, careful assessment is required .
特性
IUPAC Name |
(4R,4aS,7R,7aR,12bS)-9-methoxy-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10/h3-4,11,13,16,20-21H,5-9H2,1-2H3/t11-,13-,16+,17+,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTAJTFGGUDLRH-MYDSHOOGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401344990 | |
Record name | 6beta-Oxycodol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401344990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61949-73-3 | |
Record name | 6beta-Oxycodol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061949733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6beta-Oxycodol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401344990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6.BETA.-OXYCODOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48X8F46AR7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。